molecular formula C25H48O12 B11936270 Propargyl-PEG11-alcohol

Propargyl-PEG11-alcohol

Cat. No.: B11936270
M. Wt: 540.6 g/mol
InChI Key: BOAHEFBJHQGCHQ-UHFFFAOYSA-N
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Description

Propargyl-PEG11-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group (an alkyne) and a PEG chain with 11 ethylene glycol units, terminated by an alcohol group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its alkyne functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG11-alcohol can be synthesized through the nucleophilic addition of propargyl alcohol to polyethylene glycol derivatives. One common method involves the reaction of propargyl alcohol with polyethylene glycol mono-tosylate under basic conditions to yield this compound . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk industrial reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG11-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA) are employed.

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are used as catalysts.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives.

    Click Chemistry: Formation of triazole-linked compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H48O12

Molecular Weight

540.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C25H48O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1,26H,3-25H2

InChI Key

BOAHEFBJHQGCHQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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